Cas no 176225-08-4 (2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride)

2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly reactive sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key advantages include the presence of both bromo and trifluoromethyl functional groups, which enhance its utility in cross-coupling reactions and the introduction of fluorinated motifs into target molecules. The sulfonyl chloride moiety allows for further derivatization into sulfonamides or sulfonate esters, making it valuable in pharmaceutical and agrochemical applications. The compound's stability under controlled conditions ensures reliable handling, while its reactivity facilitates efficient transformations in complex synthetic pathways. Its structural features make it particularly useful for constructing fluorinated aromatic systems with precision.
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride structure
176225-08-4 structure
Product Name:2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride
CAS No:176225-08-4
MF:C7H3BrClF3O2S
MW:323.514729738235
MDL:MFCD03094395
CID:92174
PubChem ID:24879743
Update Time:2025-10-22

2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride
    • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
    • 2-Bromo-5-(Trifluoromethyl)Benzenesulphonyl Chloride
    • 2-bromo-5-trifluoromethylbenzenesulfonyl chloride
    • 2-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFO&
    • 4-Bromo-3-(chlorosulphonyl)benzotrifluoride
    • 4-Bromo-3-(chlorosulphonyl)benzotrifluoride, 4-Bromo-3-(chlorosulphonyl)-alpha,alpha,alpha-trifluorotoluene
    • 2-BROMO-5-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE 97%
    • 2-bromo-5-(trifluoromethyl)benzenesulfonylchloride
    • A812161
    • 2-Bromo-5-trifluoromethyl-benzenesulfonyl chloride
    • Benzenesulfonyl chloride, 2-bromo-5-(trifluoromethyl)-
    • AKOS009145587
    • CS-0127975
    • DTXSID90381032
    • 2-bromo-5-(trifluoromethyl)benzene-1-sulfonylchloride
    • AMY2966
    • 2-BROMO-5-(TRIFLUOROMETHYL)phenylsulfonyl CHLORIDE
    • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, 97%
    • 176225-08-4
    • 2-bromo-5-(trifluoromethyl)benzene sulfonyl chloride
    • FT-0611471
    • 2-bromo-5-(trifluoromethyl)benzenesulphonylchloride
    • J-011173
    • SY063871
    • MFCD03094395
    • EN300-89690
    • SCHEMBL310121
    • DB-044255
    • MDL: MFCD03094395
    • Inchi: 1S/C7H3BrClF3O2S/c8-5-2-1-4(7(10,11)12)3-6(5)15(9,13)14/h1-3H
    • InChI Key: CBIFOAHDKKGDAC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(F)(F)F)C=C1S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 321.86800
  • Monoisotopic Mass: 321.868
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Topological Polar Surface Area: 42.5A^2

Experimental Properties

  • Color/Form: Yellow liquid
  • Density: 1.854 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 230-231 °C(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D >1.5290(lit.)
  • PSA: 42.52000
  • LogP: 4.47620
  • Sensitiveness: Moisture Sensitive
  • Solubility: React with water
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 1760 8/PG 3
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26; S27; S36/37/39; S45
  • Hazardous Material Identification: C Xi
  • Packing Group:II
  • Hazard Level:8
  • HazardClass:8
  • PackingGroup:II
  • Safety Term:8
  • Packing Group:II
  • Risk Phrases:R34
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BR215-1g
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride
176225-08-4 97%
1g
291CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BR215-25g
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride
176225-08-4 97%
25g
2987CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BR215-5g
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride
176225-08-4 97%
5g
1014CNY 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES0091-5 G
2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride
176225-08-4 95%
5g
¥ 580.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES0091-10 G
2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride
176225-08-4 95%
10g
¥ 963.00 2021-05-07
Fluorochem
013084-1g
2-Bromo-5-(trifluoromethyl)benzenesulfonylchloride
176225-08-4 97%
1g
£29.00 2022-03-01
Fluorochem
013084-5g
2-Bromo-5-(trifluoromethyl)benzenesulfonylchloride
176225-08-4 97%
5g
£80.00 2022-03-01
Fluorochem
013084-25g
2-Bromo-5-(trifluoromethyl)benzenesulfonylchloride
176225-08-4 97%
25g
£150.00 2022-03-01
Alichem
A013022099-250mg
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
176225-08-4 97%
250mg
484.80 USD 2021-06-24
Alichem
A013022099-500mg
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
176225-08-4 97%
500mg
790.55 USD 2021-06-24

2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:176225-08-4)2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Order Number:A812161
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:56
Price ($):202.0
Email:sales@amadischem.com

Additional information on 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Introduction to 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS No. 176225-08-4) and Its Emerging Applications in Chemical Biology

2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride, identified by the CAS number 176225-08-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its versatile structural features and reactivity. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility in synthetic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both bromine and trifluoromethyl substituents on the benzene ring enhances its reactivity, making it a valuable intermediate in various synthetic transformations.

The bromo group at the 2-position and the trifluoromethyl group at the 5-position impart unique electronic and steric properties to the molecule. These substituents not only influence the compound's solubility and stability but also play a crucial role in modulating its interactions with biological targets. The sulfonyl chloride functionality, located at the 1-position, is highly reactive towards nucleophiles, facilitating the formation of sulfonamides, sulfonates, and other derivatives that are of immense interest in drug discovery.

In recent years, there has been a surge in research focused on developing novel sulfonamide-based therapeutics due to their broad spectrum of biological activity. The compound 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride serves as an excellent starting material for synthesizing sulfonamides with potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a preferred moiety in medicinal chemistry.

One of the most compelling aspects of this compound is its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or heteroaryl groups into the benzene ring, enabling the generation of structurally diverse libraries for high-throughput screening. The bromo substituent at the 2-position is particularly amenable to these transformations, providing a convenient handle for further functionalization.

Recent studies have highlighted the role of 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride in developing kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are frequently dysregulated in cancer. By modifying the structure of this compound through sulfonylation or other derivatization strategies, researchers have been able to generate potent inhibitors that target specific kinases. For instance, derivatives of this compound have shown promising activity against tyrosine kinases, which are implicated in tumor growth and metastasis.

The trifluoromethyl group's electron-withdrawing nature not only enhances binding affinity but also contributes to lipophilicity, which is a critical parameter for drug-like properties. This balance between lipophilicity and polarity makes derivatives of 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride attractive candidates for oral administration. Additionally, the sulfonyl chloride moiety allows for easy introduction of polar functional groups through nucleophilic substitution reactions, further expanding its synthetic utility.

In conclusion, 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS No. 176225-08-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable a wide range of synthetic transformations, making it an indispensable tool for medicinal chemists. As research continues to uncover new biological targets and mechanisms, this compound is poised to play an increasingly important role in the discovery and development of novel therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:176225-08-4)2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride
A812161
Purity:99%
Quantity:25g
Price ($):202.0
Email